Cas no 73901-41-4 (2-Cyclopropylpyrimidin-5-ol)

2-Cyclopropylpyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a hydroxyl group at the 5-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, while the hydroxyl group offers functionalization potential for further derivatization. Its stability under various reaction conditions and compatibility with diverse synthetic routes make it particularly useful in the development of bioactive molecules. This compound is often employed in medicinal chemistry for the design of inhibitors and other targeted therapeutics due to its balanced lipophilicity and structural rigidity.
2-Cyclopropylpyrimidin-5-ol structure
2-Cyclopropylpyrimidin-5-ol structure
Product Name:2-Cyclopropylpyrimidin-5-ol
CAS No:73901-41-4
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD16618893
CID:554889
PubChem ID:19871037
Update Time:2025-10-23

2-Cyclopropylpyrimidin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropylpyrimidin-5-ol
    • 2-Cyclopropyl-5-pyrimidinol
    • 5-Pyrimidinol,2-cyclopropyl-
    • 5-Pyrimidinol, 2-cyclopropyl- (9CI)
    • PS-20380
    • SB56683
    • SCHEMBL1713163
    • DBHDEOIRMUTVSW-UHFFFAOYSA-N
    • SY116578
    • EN300-4258876
    • AKOS015942140
    • AT29328
    • DTXSID10600838
    • MFCD16618893
    • FT-0660621
    • Z1255433581
    • CS-0377018
    • 73901-41-4
    • 2-CYCLOPROPYL-PYRIMIDIN-5-OL
    • DB-365034
    • MDL: MFCD16618893
    • Inchi: 1S/C7H8N2O/c10-6-3-8-7(9-4-6)5-1-2-5/h3-5,10H,1-2H2
    • InChI Key: DBHDEOIRMUTVSW-UHFFFAOYSA-N
    • SMILES: OC1C=NC(C2CC2)=NC=1

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46Ų

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2-Cyclopropylpyrimidin-5-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:73901-41-4)2-Cyclopropylpyrimidin-5-ol
Order Number:A866004
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:57
Price ($):1076.0
Email:sales@amadischem.com

2-Cyclopropylpyrimidin-5-ol Related Literature

Additional information on 2-Cyclopropylpyrimidin-5-ol

Comprehensive Overview of 2-Cyclopropylpyrimidin-5-ol (CAS No. 73901-41-4): Properties, Applications, and Industry Insights

2-Cyclopropylpyrimidin-5-ol (CAS No. 73901-41-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrimidine derivative is characterized by a cyclopropyl substituent at the 2-position and a hydroxyl group at the 5-position, which contribute to its reactivity and potential applications. Researchers and industry professionals frequently search for terms like "2-Cyclopropylpyrimidin-5-ol synthesis", "CAS 73901-41-4 applications", and "pyrimidine-based bioactive compounds", reflecting its relevance in modern chemical development.

The compound’s molecular framework aligns with current trends in fragment-based drug design (FBDD) and scaffold hopping, two hot topics in medicinal chemistry. Its cyclopropyl group enhances metabolic stability, a feature highly sought after in the development of kinase inhibitors and antiviral agents. Recent literature highlights its utility as a building block for small-molecule therapeutics, particularly in oncology and infectious disease research. Queries such as "2-Cyclopropylpyrimidin-5-ol solubility" and "SAR studies of pyrimidine derivatives" underscore its practical importance in lab settings.

From a synthetic perspective, 73901-41-4 is often prepared via Pd-catalyzed cross-coupling reactions or cyclocondensation of β-diketones with amidines. Its logP value and hydrogen-bonding capacity make it a candidate for optimizing drug-like properties, a focal point in AI-driven drug discovery platforms. Notably, its structural motif appears in patents targeting EGFR inhibitors and ROS1 kinase modulators, addressing the growing demand for precision medicine solutions.

In agrochemical applications, 2-Cyclopropylpyrimidin-5-ol serves as a precursor for herbicides and fungicides, leveraging its ability to disrupt plant pathogenic enzymes. Searches for "pyrimidine-based agrochemicals" and "eco-friendly crop protection" correlate with its role in sustainable agriculture innovations. Regulatory agencies have evaluated its derivatives for environmental safety, a critical consideration given the emphasis on green chemistry principles.

Analytical methods for characterizing CAS 73901-41-4 typically involve HPLC-MS and NMR spectroscopy, with researchers frequently inquiring about "spectral data of 2-Cyclopropylpyrimidin-5-ol". The compound’s melting point (reported between 160–165°C) and stability under acidic conditions are key parameters for process chemists. Recent advancements in continuous flow chemistry have streamlined its production, aligning with industry 4.0 automation trends.

Market analysts project growth for pyrimidine intermediates, driven by demand in orphan drug development and bioconjugation techniques. As a research chemical, 73901-41-4 is available through specialty suppliers with strict quality control, often accompanied by COA documentation—a detail frequently searched by procurement specialists. Its compatibility with click chemistry protocols further expands its utility in biopharmaceutical engineering.

Future directions for 2-Cyclopropylpyrimidin-5-ol may include exploration in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas dominating recent scientific discourse. The compound’s structure-activity relationship (SAR) profile continues to inspire publications in journals like Journal of Medicinal Chemistry, with particular interest in its isosteric replacement potential for quinazoline systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73901-41-4)2-Cyclopropylpyrimidin-5-ol
A866004
Purity:99%
Quantity:1g
Price ($):1076.0
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